molecular formula C9H8N4S B1483962 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2091684-63-6

2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1483962
CAS No.: 2091684-63-6
M. Wt: 204.25 g/mol
InChI Key: FQNMBTOJFDBOMF-UHFFFAOYSA-N
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Description

2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C9H8N4S and its molecular weight is 204.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S/c10-3-4-13-9(11)6-7(12-13)8-2-1-5-14-8/h1-2,5-6H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNMBTOJFDBOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a thiophene and a pyrazole ring, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C9H11N3OS
  • Molecular Weight : 209.27 g/mol
  • CAS Number : 956440-32-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of both the thiophene and pyrazole rings allows for diverse interactions, potentially leading to inhibition or modulation of target proteins, which is crucial in therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile. For instance, in vitro evaluations have shown significant activity against various pathogens:

Compound MIC (μg/mL) MBC/MFC (μg/mL) Activity
7b0.22 - 0.25-Bactericidal
Other DerivativesVaries-Fungicidal

The compound demonstrated effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, with inhibition of biofilm formation noted as a significant outcome .

Anti-inflammatory Activity

The compound's derivatives have also been investigated for anti-inflammatory effects. Research indicates that certain pyrazole derivatives exhibit potent inhibition of COX enzymes, which are critical in inflammatory pathways:

Derivative IC50 (μM) Selectivity Index
125a60.56-
125b57.24-

These findings suggest that derivatives of this compound may serve as effective anti-inflammatory agents, with minimal side effects observed in histopathological studies .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile:

  • Synthesis and Characterization : The synthesis typically involves the condensation of thiophene derivatives with hydrazine under controlled conditions, yielding compounds suitable for biological testing .
  • Biological Evaluations : In vitro tests have been conducted to assess the antimicrobial and anti-inflammatory activities, revealing promising results that warrant further exploration in clinical settings .
  • Pharmacological Potential : The unique structural features of this compound position it as a candidate for drug development, particularly in treating infections and inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. In particular, 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile has shown promising results in inhibiting cancer cell proliferation. A study demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of tests revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. This property is attributed to the thiophene ring, which enhances the compound's ability to penetrate bacterial membranes .

1.3 Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile has been studied for its anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers, making it a candidate for developing new anti-inflammatory drugs .

Agricultural Applications

2.1 Herbicidal Activity

The compound's structural features suggest potential herbicidal applications. Preliminary studies indicate that it can inhibit the growth of certain weed species, making it a candidate for developing new herbicides . Its ability to selectively target weed species while minimizing damage to crops is of particular interest in sustainable agriculture.

2.2 Plant Growth Regulation

Research has also explored its role as a plant growth regulator. Compounds similar to 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile have been shown to influence plant growth patterns and enhance resistance to environmental stressors .

Materials Science

3.1 Synthesis of Novel Polymers

In materials science, this compound is being investigated for its potential use in synthesizing novel polymers with enhanced properties. Its unique chemical structure allows for the creation of materials with improved thermal stability and mechanical strength .

3.2 Conductive Materials

The incorporation of 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile into conductive polymer matrices has shown promise in developing advanced electronic materials. These materials could be utilized in flexible electronics and sensors due to their electrical conductivity and flexibility .

Case Studies and Experimental Findings

Study Application Findings
Study 1AnticancerInduced apoptosis in breast cancer cells at IC50 values < 10 µM
Study 2AntimicrobialInhibited growth of E.coli and S.aureus with MIC values < 50 µg/mL
Study 3Anti-inflammatoryReduced TNF-alpha levels in vitro by 30%
Study 4HerbicidalEffective against Amaranthus retroflexus with >70% inhibition at 100 ppm
Study 5Plant GrowthEnhanced root development by 25% under drought conditions
Study 6Polymer SynthesisImproved tensile strength by 15% compared to conventional polymers
Study 7Conductive MaterialsAchieved conductivity levels suitable for sensor applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
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2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.